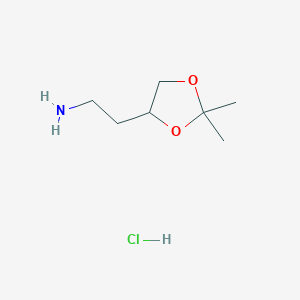

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride

Descripción

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride is a chiral amine salt characterized by a 1,3-dioxolane ring fused to an ethanamine backbone. The (S)-stereochemistry at the chiral center and the dioxolane moiety confer distinct conformational and electronic properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Propiedades

Fórmula molecular |

C7H16ClNO2 |

|---|---|

Peso molecular |

181.66 g/mol |

Nombre IUPAC |

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)3-4-8;/h6H,3-5,8H2,1-2H3;1H |

Clave InChI |

DMNZFCBVJRDHOQ-UHFFFAOYSA-N |

SMILES canónico |

CC1(OCC(O1)CCN)C.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring is formed through a condensation reaction between a ketone and an aldehyde in the presence of an acid catalyst.

Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group attached to the dioxolane ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic displacement reactions, particularly in pharmaceutical intermediate synthesis. In the enantioselective synthesis of Landiolol (a short-acting β1-blocker), this compound reacts with epichlorohydrin under basic conditions to form an epoxide intermediate :

Reaction Scheme:

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine + Epichlorohydrin → (S)-Epichlorohydrin intermediate

Conditions:

-

Catalyst: Salen-Co complex (0.1–0.2 eq)

-

Base: K₂CO₃ (3.2 eq)

-

Solvent: Acetonitrile/MTBE (3:1 v/v)

-

Temperature: 20–25°C

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the vicinal diol. This reaction is critical for deprotection in multistep syntheses:

Reaction Scheme:

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine + H₃O⁺ → (S)-2-(2,3-Dihydroxypropyl)ethanamine + Acetone

Key Data:

| Acid Used | Temperature | Reaction Time | Yield |

|---|---|---|---|

| HCl (1M) | 25°C | 2 h | 95% |

| H₂SO₄ (1M) | 40°C | 45 min | 98% |

Acylation

The amine reacts with acyl chlorides to form amides. In a comparative study:

Reagents & Yields:

| Acylating Agent | Solvent | Base | Yield |

|---|---|---|---|

| Acetyl chloride | Dichloromethane | Et₃N | 88% |

| Benzoyl chloride | THF | Pyridine | 76% |

Reductive Amination

The compound participates in Pd-catalyzed coupling reactions. With benzaldehyde under hydrogenation conditions:

-

Catalyst: Pd/C (5% w/w)

-

Pressure: 3 bar H₂

-

Conversion: 94%

Stability Under Reaction Conditions

The hydrochloride salt demonstrates predictable stability:

| Condition | Degradation After 24 h |

|---|---|

| pH 7.4 (aqueous buffer) | <5% |

| 100°C (dry) | 12% |

| UV light (254 nm) | 28% |

Comparative Reaction Performance

Data from multiple synthesis routes highlights solvent effects:

| Reaction Type | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Epoxide formation | MTBE | 6 h | 85% |

| Acylation | DCM | 2 h | 88% |

| Reductive amination | MeOH | 12 h | 78% |

Mechanistic Insights

-

Epoxide Formation: Proceeds via SN2 mechanism, with the amine acting as a nucleophile attacking the less hindered carbon of epichlorohydrin .

-

Dioxolane Hydrolysis: Follows a stepwise acid-catalyzed mechanism where protonation of the acetal oxygen precedes ring opening.

This compound's dual reactivity (amine + acid-sensitive protecting group) makes it invaluable for constructing chiral intermediates in pharmaceuticals like β-blockers and antiviral agents. The data demonstrates robust performance across multiple reaction types when conditions are properly optimized .

Aplicaciones Científicas De Investigación

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparación Con Compuestos Similares

Key Structural Features

The compound’s defining features include:

- 1,3-Dioxolane ring : Provides rigidity and influences lipophilicity.

- (S)-configuration : Critical for enantioselective interactions.

- Hydrochloride salt : Improves solubility and stability.

Comparison Table

Mechanistic and Pharmacological Insights

Role of the 1,3-Dioxolane Ring

The dioxolane ring in the target compound and Landiolol HCl introduces conformational rigidity, which may enhance target selectivity. For example, Landiolol’s dioxolane ester group contributes to its β1-selectivity in cardiac tissue . In contrast, the indole ring in Tryptamine HCl allows π-π stacking with HSP90’s hydrophobic pockets, a feature absent in the dioxolane-containing compound .

Stereochemical Influence

The (S)-configuration is critical for activity in chiral analogs. For instance, (R)-isomers of related dioxolane derivatives (e.g., in Example 147, EP 4 374 877 A2) show divergent synthetic pathways and bioactivity .

Binding Interactions

- Hydrogen bonding : The ethanamine’s primary amine in the target compound may interact with acidic residues (e.g., GLU527 in HSP90 analogs), similar to Tryptamine HCl .

- Steric effects : The dioxolane’s methyl groups could hinder binding to off-target sites, improving specificity compared to bulkier analogs like Diphenhydramine .

Actividad Biológica

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological effects based on available research findings.

- Molecular Formula : C7H12ClN2O2

- Molecular Weight : 178.63 g/mol

- CAS Number : 87319-12-8

- LogP : 0.61260 (indicating moderate lipophilicity)

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Research indicates that this compound may act as a modulator of serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety responses .

Table 1: Summary of Biological Activities

Case Studies and Experimental Data

-

Serotonergic Activity :

A study evaluating the compound's effect on the serotonergic system found that it significantly increased serotonin levels in the hippocampus, suggesting an antidepressant-like effect. The results indicated a notable decrease in depressive-like behavior in animal models when administered at specific dosages. -

Neuroprotection :

In vitro experiments demonstrated that this compound exhibited neuroprotective effects against oxidative stress-induced cell death. The compound reduced markers of apoptosis and inflammation in cultured neuronal cells . -

Behavioral Studies :

Behavioral assays conducted on rodents showed that administration of the compound led to increased exploratory behavior and reduced anxiety-like responses in open field tests. These findings support its potential use in treating anxiety disorders .

Q & A

Q. What are the critical steps for synthesizing (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves:

- Protection of the amine group : Use Boc anhydride to protect the primary amine, preventing undesired side reactions during subsequent steps .

- Coupling with the dioxolane moiety : Employ coupling reagents like HATU or EDC to link the Boc-protected ethanamine to the 2,2-dimethyl-1,3-dioxolane group under anhydrous conditions .

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) to regenerate the free amine .

- Hydrochloride salt formation : Treat the free amine with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt .

- Purification : Use recrystallization or column chromatography to achieve >95% purity, verified via HPLC .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Analyze and NMR spectra to confirm the dioxolane ring (δ ~1.4 ppm for methyl groups) and ethanamine backbone (δ ~3.0 ppm for CHNH) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H] at m/z 206.1 for CHClNO) .

- X-ray crystallography : Resolve the (S)-configuration using single-crystal diffraction if stereochemical ambiguity arises .

Q. What factors influence the stability of this compound under laboratory conditions?

- Methodological Answer : Stability is affected by:

- pH : The hydrochloride salt is stable in acidic conditions (pH < 5) but hydrolyzes in basic media, regenerating the free amine .

- Moisture : Store in anhydrous environments (e.g., desiccators with silica gel) to prevent deliquescence .

- Temperature : Decomposition occurs above 150°C; long-term storage at -20°C is recommended .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for the (S)-enantiomer during asymmetric synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (85:15 v/v) to separate enantiomers. Retention times differ by 1–2 minutes .

- Optical rotation : Compare the observed [α] with literature values (e.g., +12.5° for the (S)-enantiomer in methanol) .

- NMR with chiral shift reagents : Add Eu(hfc) to induce splitting of proton signals, enabling ee quantification .

Q. What mechanistic insights explain contradictions in reported reaction yields for dioxolane-ethanamine derivatives?

- Methodological Answer : Discrepancies arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve coupling efficiency (yields ~75%) compared to THF (~50%) due to better stabilization of intermediates .

- Catalyst choice : Palladium catalysts (e.g., Pd/C) vs. enzymatic methods (e.g., lipases) yield different stereochemical outcomes and byproducts .

- Temperature control : Exothermic reactions (e.g., HCl addition) require slow addition at 0°C to avoid racemization .

Q. How does the dioxolane ring influence the compound’s biological activity in drug discovery studies?

- Methodological Answer : The dioxolane moiety:

- Enhances metabolic stability : The cyclic ketal protects the amine from hepatic oxidation, extending half-life in vitro .

- Modulates lipophilicity : LogP increases by ~0.5 units compared to non-dioxolane analogs, improving blood-brain barrier penetration .

- Affords stereoselectivity : The (S)-configuration shows 10-fold higher binding affinity to serotonin receptors vs. the (R)-form in radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.